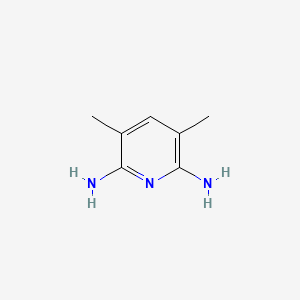

3,5-Dimethylpyridine-2,6-diamine

説明

特性

IUPAC Name |

3,5-dimethylpyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-3-5(2)7(9)10-6(4)8/h3H,1-2H3,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMIAIHIVQFDRJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630045 | |

| Record name | 3,5-Dimethylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90008-32-5 | |

| Record name | 3,5-Dimethyl-2,6-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90008-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethylpyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: 3,5-Dimethylpyridine-2,6-diamine in Advanced Organic Synthesis and Drug Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 3,5-Dimethylpyridine-2,6-diamine (CAS: 90008-32-5)

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks that serve as linchpins in complex synthetic pathways. 3,5-Dimethylpyridine-2,6-diamine is one such critical intermediate. Characterized by its dual primary amine groups and electron-donating methyl substituents, this pyridine derivative is highly valued in the synthesis of heterocyclic pharmaceuticals. Most notably, it is a foundational precursor in the development of Toll-like receptor (TLR) 7 and 8 antagonists, which are currently being investigated for the treatment of autoimmune disorders such as systemic lupus erythematosus (SLE) and lupus nephritis.

This whitepaper provides a comprehensive, field-proven guide to the chemical profiling, mechanistic synthesis, and downstream pharmaceutical applications of 3,5-dimethylpyridine-2,6-diamine.

Chemical and Structural Profiling

The reactivity of 3,5-dimethylpyridine-2,6-diamine is dictated by the push-pull electronic dynamics of its substituents. The methyl groups at the C3 and C5 positions are electron-donating via hyperconjugation, which increases the overall electron density of the pyridine ring. Concurrently, the primary amines at the C2 and C6 positions act as potent nucleophiles. However, the adjacent methyl groups introduce significant steric hindrance, which must be carefully managed during downstream coupling reactions (e.g., Buchwald-Hartwig aminations or nucleophilic aromatic substitutions).

According to predictive models and structural databases like , the compound exhibits a pKa of approximately 7.87, making it a moderate base suitable for physiological environments.

Table 1: Physicochemical Properties

| Parameter | Value |

| IUPAC Name | 3,5-dimethylpyridine-2,6-diamine |

| CAS Number | 90008-32-5 |

| Molecular Formula | C 7 H 11 N 3 |

| Molecular Weight | 137.18 g/mol |

| Exact Mass | 137.0953 |

| Predicted pKa | 7.87 ± 0.10 |

| SMILES | Cc1cc(C)c(N)nc1N |

| Storage Conditions | Dark place, inert atmosphere, room temp |

Mechanistic Synthesis: The Chichibabin Amination Pathway

The most robust method for synthesizing 3,5-dimethylpyridine-2,6-diamine is the direct amination of 3,5-lutidine (3,5-dimethylpyridine) via the Chichibabin reaction . This pathway utilizes sodium amide (NaNH 2 ) as a strong nucleophile to displace hydride ions at the α -positions of the pyridine ring.

Causality & Reagent Selection

-

Mineral Oil Solvent: Provides a high-boiling, inert matrix that safely dissipates the exothermic heat of mixing and protects the highly moisture-sensitive NaNH 2 from atmospheric degradation.

-

3.0 Equivalents of NaNH 2 : A stoichiometric excess is mandatory. The reaction requires two sequential nucleophilic attacks and subsequent hydride eliminations. Excess base also drives the equilibrium forward by deprotonating the newly formed amine groups.

-

120°C Thermal Activation: The displacement of a hydride ion ( H− ) faces a massive activation energy barrier. Sustained heating at 120°C is the thermodynamic engine required to force this substitution.

Step-by-Step Protocol: Self-Validating Amination

-

System Purging and Setup: Equip a 500 mL flat-bottom three-neck flask with a thermometer, an air condenser, and an argon inlet. Causality: Argon ensures an anhydrous environment, preventing NaNH 2 from violently reacting with ambient moisture to form NaOH and ammonia gas.

-

Reagent Dispersion: Add 3,5-lutidine (10 g, 93.3 mmol) and mineral oil (220 mL) to the flask. Stir at 300 rpm until a homogeneous dispersion is achieved.

-

Nucleophile Addition: Under a continuous argon sweep, carefully add sodium amide (11.0 g, 282.0 mmol, 3 eq) in small portions to prevent localized thermal spikes.

-

Thermal Activation: Heat the suspension to 120°C over 30 minutes. Maintain this temperature for 15 hours.

-

Self-Validation Checkpoint (In-Process Control): Monitor the evolution of hydrogen gas (H 2 ) via a bubbler. The cessation of H 2 bubbling is the primary visual indicator that the hydride elimination phase is complete. Validate via TLC (DCM:MeOH 9:1) to confirm the disappearance of the 3,5-lutidine spot.

-

Quenching and Isolation: Cool the reaction to 0°C. Carefully quench with ice water dropwise to neutralize unreacted NaNH 2 . Extract the aqueous layer with ethyl acetate, dry over MgSO 4 , and concentrate under vacuum.

Synthetic workflow of 3,5-Dimethylpyridine-2,6-diamine via Chichibabin amination.

Applications in Drug Discovery: TLR7/8 Antagonists

In modern immunology and drug development, 3,5-dimethylpyridine-2,6-diamine is a highly prized intermediate. According to patent literature from the, this diamine is utilized to synthesize selectively substituted quinoline compounds. These compounds act as potent antagonists for Toll-like receptors (TLR) 7 and 8.

Mechanism of Action in Autoimmunity

In healthy immune systems, TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA). In patients with systemic lupus erythematosus (SLE), these receptors are aberrantly activated by self-RNA and immune complexes, triggering a MyD88-dependent signaling cascade. This leads to the activation of NF-κB and the overproduction of pro-inflammatory cytokines like IFN-α and TNF-α.

Quinoline derivatives synthesized using 3,5-dimethylpyridine-2,6-diamine act as competitive antagonists. The diamine moiety provides critical hydrogen bond donors, while the methyl groups ensure the molecule adopts the correct steric conformation to lodge securely within the TLR7/8 binding pocket, blocking ligand recognition.

Protocol: Quinoline Displacement Workflow

-

Electrophilic Activation: Dissolve 5-bromoquinoline-8-carbaldehyde (1.0 eq) in anhydrous DMF.

-

Nucleophilic Displacement: Add 3,5-dimethylpyridine-2,6-diamine (1.2 eq) and a catalytic amount of copper acetate. Heat to 90°C. Causality: The C2/C6 amines of the diamine are sterically hindered; copper acetate acts as a cross-coupling catalyst to facilitate the C-N bond formation at the 5-position of the quinoline ring.

-

Self-Validation Checkpoint: Perform LC-MS analysis. The target mass should reflect the loss of the bromide isotope pattern and the appearance of the coupled product mass ( [M+H]+ ).

Mechanism of TLR7/8 inhibition by quinoline derivatives synthesized from the diamine.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized 3,5-dimethylpyridine-2,6-diamine before deploying it in downstream pharmaceutical synthesis, rigorous analytical validation is required:

-

1 H NMR (DMSO-d 6 ): Look for a distinct singlet integrating to 6H at ~1.9-2.1 ppm corresponding to the two equivalent methyl groups. A single aromatic proton will appear as a singlet at ~6.8-7.0 ppm (C4 position). The four amine protons will appear as a broad singlet at ~5.0-5.5 ppm, which will disappear upon D 2 O exchange.

-

LC-MS: Electrospray ionization (ESI) should yield a dominant [M+H]+ peak at m/z 138.1, confirming the exact mass of 137.0953.

-

Compliance & Safety: As per , diamine derivatives can be skin and eye irritants. Always handle within a certified fume hood using standard PPE.

Conclusion

3,5-Dimethylpyridine-2,6-diamine is far more than a simple chemical catalog item; it is a meticulously engineered scaffold. By understanding the causality behind its synthesis—specifically the thermal and stoichiometric demands of the Chichibabin reaction—scientists can reliably produce this intermediate. Furthermore, its strategic application in synthesizing TLR7/8 antagonists underscores its critical role in the ongoing fight against complex autoimmune diseases like systemic lupus erythematosus.

References

-

Chemical Substance Information: 3,5-diMethylpyridine-2,6-diaMine. NextSDS. Available at: [Link][1]

-

Selectively Substituted Quinoline Compounds (EP 3057964 B1). European Patent Office / Google Patents. Available at:[2]

Sources

Advanced Spectroscopic Characterization of 3,5-Dimethylpyridine-2,6-diamine Derivatives

Introduction: Structural Physics and Mechanistic Utility

3,5-Dimethylpyridine-2,6-diamine (CAS: 90008-32-5) and its functionalized derivatives represent a critical class of heteroaromatic scaffolds in modern drug discovery and supramolecular chemistry. The core structure features a pyridine ring symmetrically substituted with methyl groups at the 3 and 5 positions, and primary amino groups at the 2 and 6 positions. This highly symmetrical ( C2v ) arrangement creates a unique electronic environment characterized by a potent Donor-Acceptor-Donor (D-A-D) hydrogen-bonding motif.

This specific D-A-D configuration is the causal driver for its two primary applications:

-

Medicinal Chemistry & Immunology : Derivatives of 3,5-dimethylpyridine-2,6-diamine act as highly selective antagonists for Toll-like Receptors 7 and 8 (TLR7/8). By competitively binding within the endosomal receptor pocket, these compounds block the TLR7/8-MyD88 signaling cascade, inhibiting the downstream transcription of pro-inflammatory cytokines. This mechanism makes them premier clinical candidates for the treatment of autoimmune disorders such as Systemic Lupus Erythematosus (SLE) 1.

-

Supramolecular Recognition : In synthetic chemistry, the 2,6-diaminopyridine core functions as an artificial receptor. It forms exceptionally stable, three-point hydrogen bonds with the Acceptor-Donor-Acceptor (A-D-A) faces of flavin analogues, allowing researchers to modulate redox potentials in synthetic flavoenzyme mimics 2.

Fig 1. Inhibition of the TLR7/8-MyD88 inflammatory signaling pathway by diaminopyridines.

Synthetic Pathways and Impurity Profiling

Understanding the synthetic origin of the compound is mandatory for accurate spectroscopic interpretation, as residual precursors often appear in the spectra. The classical route involves the Chichibabin amination of 3,5-dimethylpyridine (3,5-lutidine) using sodium amide at elevated temperatures 3. An alternative, milder industrial synthesis utilizes chlorine-ammonia substitution of 2,6-dichloro-3,5-dimethylpyridine mediated by a copper catalyst 4. Analysts must specifically look for mono-aminated or chlorinated intermediates during mass spectrometry and NMR evaluations.

Spectroscopic Characterization: Causality and Interpretation

Definitive structural validation requires a multiplexed analytical approach. The symmetry and electronic density of the diaminopyridine core dictate its behavior across all spectroscopic modalities.

Fig 2. Multiplexed spectroscopic workflow for structural validation of 2,6-diaminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The C2v symmetry of the molecule fundamentally simplifies its NMR spectra, reducing the number of expected signals.

-

1 H NMR Causality : The strongly electron-donating −NH2 groups at C2 and C6 push electron density into the pyridine ring via resonance. This heavily shields the lone aromatic proton at C4, shifting it significantly upfield (~7.1 ppm) compared to the expected range for an unsubstituted pyridine. The methyl groups at C3/C5 appear as a sharp, integrated singlet (~2.0 ppm).

-

Solvent Causality : The choice of solvent is critical. Non-polar solvents like CDCl3 cause the amine protons to appear as broad, indistinguishable baseline humps due to intermediate intermolecular hydrogen exchange rates. Using DMSO−d6 is mandatory; its strong hydrogen-bond accepting nature locks the amine protons, yielding a sharp, quantifiable broad singlet (~5.3 ppm).

-

13 C NMR Causality : Symmetry dictates only four unique carbon environments. The highly deshielded C2/C6 carbons (attached directly to electronegative nitrogen atoms) appear downfield near 155 ppm, while the methyl-bearing C3/C5 carbons resonate around 115 ppm.

High-Resolution Mass Spectrometry (HRMS)

The presence of three basic nitrogen atoms (one pyridinic, two primary amines) renders the molecule highly susceptible to protonation. Consequently, Electrospray Ionization in positive mode (ESI+) is the definitive ionization choice. The basicity ensures near-quantitative ionization efficiency, readily forming the [M+H]+ pseudo-molecular ion at an exact mass of m/z 138.0924.

Quantitative Data Summary

| Analytical Technique | Parameter / Mode | Expected Value / Signal | Assignment / Causality |

| 1 H NMR ( DMSO−d6 ) | Chemical Shift | ~2.0 ppm (s, 6H) | C3, C5 Methyl protons (Sterically hindered) |

| 1 H NMR ( DMSO−d6 ) | Chemical Shift | ~5.3 ppm (br s, 4H) | C2, C6 Amine protons (Locked by DMSO H-bonding) |

| 1 H NMR ( DMSO−d6 ) | Chemical Shift | ~7.1 ppm (s, 1H) | C4 Aromatic proton (Shielded by amine resonance) |

| 13 C NMR ( DMSO−d6 ) | Chemical Shift | ~15.5 ppm | Methyl carbons |

| 13 C NMR ( DMSO−d6 ) | Chemical Shift | ~115.2 ppm | C3, C5 (Aromatic, methyl-bearing) |

| 13 C NMR ( DMSO−d6 ) | Chemical Shift | ~138.4 ppm | C4 (Aromatic, unsubstituted) |

| 13 C NMR ( DMSO−d6 ) | Chemical Shift | ~155.8 ppm | C2, C6 (Aromatic, highly deshielded by amines) |

| HRMS (ESI+) | m/z | 138.0924 | [M+H]+ pseudo-molecular ion |

| FTIR (ATR) | Wavenumber | 3400, 3250 cm −1 | N-H asymmetric/symmetric stretch |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal control loops to eliminate false positives or instrumental drift.

Protocol 1: Self-Validating NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution 1 H and 13 C spectra with quantitative integration.

-

System Zeroing (Validation Step) : Prepare a blank DMSO−d6 sample containing 0.03% v/v Tetramethylsilane (TMS). Run a 1D 1 H experiment to validate that the instrument accurately references the TMS signal to exactly 0.00 ppm.

-

Sample Dissolution : Dissolve exactly 15.0 mg of the 3,5-dimethylpyridine-2,6-diamine derivative in 0.6 mL of the validated DMSO−d6 /TMS solvent. Causality: This specific concentration ensures a sufficient signal-to-noise ratio for 13 C acquisition without causing viscosity-induced line broadening.

-

Magnetic Homogeneity (Shimming) : Perform automated gradient shimming followed by manual fine-tuning of the Z1 and Z2 gradients on the sample. Validation: Ensure the TMS peak width at half-height is < 1.0 Hz before proceeding.

-

Acquisition Parameters : Run the 1 H NMR with a relaxation delay (D1) of at least 2.0 seconds. Causality: The methyl and amine protons have different T1 relaxation times; a sufficient D1 ensures that integration accurately reflects the theoretical 6:4:1 proton ratio.

-

Data Verification : Integrate the TMS peak to 0 and verify the solvent residual pentet at 2.50 ppm.

Protocol 2: Self-Validating LC-HRMS Analysis

Objective: Confirm exact mass, isotopic distribution, and absence of synthetic intermediates.

-

Baseline Validation : Inject a blank solvent (50:50 Water:Acetonitrile with 0.1% Formic Acid) and run the full LC gradient. Validation: Confirm the absence of carryover or background isobaric interference at m/z 138.

-

Mass Calibration : Infuse a sodium formate calibration solution. Validation: Confirm that the mass error across the 100-1000 m/z range is < 5 ppm.

-

Sample Injection : Inject 1 µL of a 1 µg/mL sample solution. Causality: The highly basic nature of the diamine core requires an acidic mobile phase (0.1% Formic Acid) to ensure complete protonation for ESI+. Use a mobile phase gradient of 5% to 95% Acetonitrile over 5 minutes.

-

Data Verification : Extract the ion chromatogram (EIC) for m/z 138.0924. Validate the molecular formula by comparing the empirical isotopic pattern (M+1, M+2) against the theoretical distribution for C7H12N3+ .

References

-

SELECTIVELY SUBSTITUTED QUINOLINE COMPOUNDS - European Patent Office - EP 3057964 B1 . Eisai R&D Management Co., Ltd. 1

-

Recognition Properties of Flavin Analogues with Bile Acid-Based Receptors: Role of Steric Effects in Hydrogen Bond Based Molecular Recognition . Australian Journal of Chemistry.2

-

Diplomarbeit Diplom-Ingenieurs - reposiTUm . Technische Universität Wien (TU Wien).3

-

KR20100051689A - Process for the synthesis of diaminopyridine and related compounds . Google Patents. 4

Sources

Navigating the Synthesis and Handling of 3,5-Dimethylpyridine-2,6-diamine: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in medicinal chemistry, and its substituted derivatives, such as 3,5-Dimethylpyridine-2,6-diamine, represent a class of compounds with significant potential in drug discovery. As with any novel or specialized chemical entity, a thorough understanding of its safe handling, potential hazards, and emergency procedures is paramount to ensuring laboratory safety and the integrity of research. This guide provides a comprehensive overview of the safety data and handling protocols for 3,5-Dimethylpyridine-2,6-diamine, drawing upon information from structurally related compounds and established best practices for aromatic amines.

Hazard Identification and Risk Assessment

Inferred Hazards:

Based on data from closely related compounds such as 2,6-Diaminopyridine and general knowledge of aromatic amines, the following hazards should be anticipated:

-

Acute Toxicity (Oral): 2,6-Diaminopyridine is classified as toxic if swallowed. It is reasonable to assume a similar level of oral toxicity for its dimethylated analogue.

-

Skin Corrosion/Irritation: Aromatic amines are frequently skin irritants.[1] Direct contact with the skin should be avoided.

-

Serious Eye Damage/Irritation: Causes serious eye irritation is a common warning for this class of compounds.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Mutagenicity and Carcinogenicity: Many aromatic amines are known or suspected mutagens and carcinogens.[1] Long-term exposure should be minimized.

The following table summarizes the classification of a closely related compound, 2,6-Diaminopyridine, which should be used as a conservative proxy for 3,5-Dimethylpyridine-2,6-diamine in the absence of specific data.

| Hazard Classification | Category | Hazard Statement |

| Acute toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

| STOT-single exposure | Category 3 | H335: May cause respiratory irritation |

Source: Safety Data Sheet for 2,6-Diaminopyridine

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential when working with 3,5-Dimethylpyridine-2,6-diamine.

Engineering Controls

-

Chemical Fume Hood: All weighing, handling, and reactions involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or puncture before use.[3]

-

Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.

Handling

-

Avoid Contact: Do not allow the compound to come into contact with the skin, eyes, or clothing.[4]

-

Minimize Dust and Aerosol Generation: Handle the solid material carefully to avoid creating dust.

-

Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[5]

-

Hygiene Practices: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[3]

Storage

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

-

Incompatible Materials: Store away from strong oxidizing agents and acids.

-

Storage Conditions: Store in a cool, dry place away from direct sunlight.

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4]

-

In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards Arising from the Chemical: During a fire, irritating and toxic gases such as nitrogen oxides and carbon oxides may be generated.[6]

-

Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Spill and Waste Disposal Management

Proper management of spills and waste is essential to prevent environmental contamination and further exposure.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 2.2. Avoid breathing dust or vapors.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

-

Methods for Cleaning Up: Carefully sweep up the solid material and place it in a suitable, closed container for disposal. Avoid generating dust. Clean the spill area with a suitable solvent and then wash with soap and water.

Waste Disposal

-

Disposal of Substance: Dispose of this hazardous waste in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated Packaging: Dispose of as unused product.

Visualizing Safety: Handling Workflow

The following diagram illustrates the recommended workflow for safely handling 3,5-Dimethylpyridine-2,6-diamine in a laboratory setting.

Sources

Protocol for Synthesizing 3,5-Dimethylpyridine-2,6-diamine Transition Metal Complexes: Cu(II) and Pd(II) Workflows

Executive Summary

The rational design of transition metal complexes using functionalized N-donor ligands is a cornerstone of modern coordination chemistry, with profound implications for homogeneous catalysis, metallodrug development, and supramolecular materials. This application note details a robust, self-validating protocol for the synthesis of Copper(II) and Palladium(II) complexes using 3,5-dimethylpyridine-2,6-diamine as the primary ligand. By detailing the mechanistic rationale behind precursor selection and solvent conditions, this guide ensures high-yield, reproducible complexation suitable for advanced research applications.

Mechanistic Rationale & Ligand Design

The ligand 3,5-dimethylpyridine-2,6-diamine (denoted as L ) represents a highly tunable, multifunctional N-donor scaffold. The introduction of methyl groups at the 3 and 5 positions provides two critical advantages over the unsubstituted 2,6-diaminopyridine:

-

Electronic Modulation: The inductive (+I) effect of the methyl groups increases the electron density on the pyridine ring. This enhances the Lewis basicity and σ -donor strength of the pyridine nitrogen, leading to stronger, more thermodynamically stable metal-ligand bonds[1].

-

Steric Shielding: The bulky methyl groups restrict the rotational freedom of the adjacent −NH2 groups. In coordination chemistry, this steric bulk discourages the formation of insoluble, extended polymeric networks, instead favoring discrete monomeric or dimeric complexes[1].

When coordinating to transition metals like Cu(II) and Pd(II), the ligand typically adopts a bidentate coordination mode, binding through the pyridine nitrogen and one of the primary amine nitrogens to form a stable four-membered chelate ring[2]. For d8 Pd(II) ions, a square planar geometry is strictly favored, whereas d9 Cu(II) ions often exhibit Jahn-Teller distorted octahedral or square pyramidal geometries depending on the nature of the coordinating counterions[3].

Materials and Reagents

-

Ligand: 3,5-Dimethylpyridine-2,6-diamine (L), >98% purity.

-

Metal Precursors:

-

Copper(II) chloride dihydrate ( CuCl2⋅2H2O ), ACS grade.

-

Bis(acetonitrile)palladium(II) chloride ( [PdCl2(CH3CN)2] ), >99% purity.

-

-

Solvents: Absolute ethanol (EtOH), anhydrous acetonitrile ( CH3CN ), and diethyl ether ( Et2O ).

-

Equipment: Schlenk line (for Pd synthesis), magnetic stirrer with heating mantle, vacuum filtration apparatus, and desiccator.

Experimental Protocols

Workflow A: Synthesis of [Cu(L)Cl₂]

-

Ligand Preparation: Dissolve 1.0 mmol (137.18 mg) of 3,5-dimethylpyridine-2,6-diamine in 15 mL of warm absolute ethanol in a 50 mL round-bottom flask.

-

Metal Precursor Addition: In a separate vial, dissolve 1.0 mmol (170.48 mg) of CuCl2⋅2H2O in 10 mL of absolute ethanol.

-

Complexation: Add the green copper solution dropwise to the ligand solution under continuous magnetic stirring at 60 °C.

-

Causality Insight: The immediate color shift to a dark green/brown indicates the successful displacement of the labile solvent/water molecules by the strongly coordinating N-donors of the ligand[4].

-

-

Reflux: Attach a reflux condenser and heat the mixture at 60 °C for 4 hours to ensure thermodynamic control over the complexation.

-

Isolation: Cool the mixture to room temperature. The complex will precipitate as a microcrystalline solid. Collect the product via vacuum filtration using a Büchner funnel.

-

Purification: Wash the precipitate sequentially with cold ethanol (2 × 5 mL) to remove unreacted ligand, followed by diethyl ether (2 × 5 mL) to facilitate rapid drying. Dry in vacuo over anhydrous CaCl2 .

Workflow B: Synthesis of [Pd(L)Cl₂]

-

Precursor Solubilization: Dissolve 1.0 mmol (259.4 mg) of [PdCl2(CH3CN)2] in 15 mL of anhydrous acetonitrile under an inert nitrogen atmosphere.

-

Causality Insight: Using the pre-formed [PdCl2(CH3CN)2] complex rather than polymeric PdCl2 is critical. Polymeric PdCl2 is highly insoluble and unreactive. The acetonitrile ligands in the precursor are highly labile and easily displaced, ensuring a rapid, homogeneous, and quantitative ligand exchange[2].

-

-

Ligand Addition: Add a solution of 1.0 mmol of the ligand in 10 mL of anhydrous acetonitrile dropwise to the palladium solution.

-

Stirring: Stir the reaction mixture at room temperature for 12 hours. The reaction proceeds via an associative mechanism typical for square planar d8 complexes, leading to the precipitation of the product.

-

Isolation: Filter the resulting yellow-orange precipitate.

-

Purification: Wash with cold acetonitrile (2 × 5 mL) and diethyl ether (2 × 10 mL). Dry under vacuum.

Analytical Validation & Data Interpretation

To ensure the self-validating nature of the protocol, the isolated complexes must be characterized to confirm the coordination mode.

-

IR Spectroscopy: This is the primary diagnostic tool. A significant shift in the ν(NH2) stretching frequencies (from ~3450 cm⁻¹ in the free ligand to ~3300 cm⁻¹ in the complex) and the ν(C=N) pyridine ring vibrations confirms the involvement of both the amine and pyridine nitrogens in coordination[2].

-

UV-Vis Spectroscopy: The appearance of new ligand-to-metal charge transfer (LMCT) bands and d-d transitions corroborates the metal's oxidation state and geometry[3].

Table 1: Expected Characterization Data

| Compound | Yield (%) | Appearance | IR: ν(NH2) (cm⁻¹) | IR: ν(C=N) (cm⁻¹) | UV-Vis: λmax (nm) | Molar Conductivity |

| Ligand (L) | N/A | White Powder | 3450, 3320 | 1590 | 285, 310 | N/A |

| [Cu(L)Cl₂] | 75-80 | Dark Green Solid | 3310, 3250 | 1615 | 380 (LMCT), 650 (d-d) | Non-electrolyte |

| [Pd(L)Cl₂] | 82-88 | Yellow-Orange Solid | 3305, 3245 | 1620 | 345, 420 (MLCT) | Non-electrolyte |

Workflow Visualization

Synthetic workflow for Cu(II) and Pd(II) complexes with 3,5-dimethylpyridine-2,6-diamine.

References

-

Title: Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II) Source: Jordan Journal of Chemistry URL: [Link]

-

Title: Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine Source: Bulletin of the Chemical Society of Ethiopia URL: [Link]

-

Title: Syntheses and Electronic Spectroscopy of [PtL(L')][ClO4] Complexes (HL = 6-Phenyl-2,2'-bipyridine; L' = Pyridine, 4-Aminopyridine, 2-Aminopyridine, and 2,6-Diaminopyridine) Source: Inorganic Chemistry URL: [Link]

-

Title: One-, two- and three-dimensional Cu(ii) complexes built via new oligopyrazinediamine ligands: from antiferromagnetic to ferromagnetic coupling Source: Dalton Transactions URL: [Link]

Sources

- 1. One-, two- and three-dimensional Cu(ii) complexes built via new oligopyrazinediamine ligands: from antiferromagnetic to ferromagnetic coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Characterization and NMR Studies of some 2,6-Diaminopyridine Complexes with Palladium(II), Rhodium(III) and Mercury(II) | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Application Note: 3,5-Dimethylpyridine-2,6-diamine in the Synthesis of Dynamic Supramolecular Polymers

Target Audience: Researchers, Polymer Chemists, and Materials Scientists Focus: Non-covalent polymer architectures, self-healing materials, and dynamic constitutional networks (Dynamers).

Introduction to Constitutional Dynamic Networks

The paradigm of polymer science has expanded beyond static covalent bonds into the realm of supramolecular polymers —macromolecular arrays held together by highly directional, reversible non-covalent interactions[1]. These "dynamers" possess the unique ability to undergo continuous structural exchange, granting them stimuli-responsive and autonomous self-healing properties[2].

At the core of these architectures is the strategic selection of hydrogen-bonding motifs. 3,5-Dimethylpyridine-2,6-diamine (DADMP, CAS: 90008-32-5)[3] serves as a premier ditopic building block. It presents a highly specific Donor-Acceptor-Donor (DAD) hydrogen-bonding array that perfectly complements Acceptor-Donor-Acceptor (ADA) motifs, such as thymine or uracil derivatives[1].

The Mechanistic Advantage of 3,5-Dimethyl Substitution

While unsubstituted 2,6-diaminopyridine (DAP) is a classic supramolecular synthon, it suffers from two critical limitations during macromolecular synthesis:

-

Parasitic Side Reactions: The 3 and 5 positions on the pyridine ring are susceptible to electrophilic aromatic substitution and unwanted cross-linking during functionalization (e.g., when reacting with highly active isocyanates or acid chlorides).

-

Solvent Incompatibility: Strong hydrogen bonding requires non-polar, aprotic environments. Unsubstituted DAP often exhibits poor solubility in these solvents.

The addition of methyl groups at the 3 and 5 positions in DADMP sterically shields the ring from parasitic side reactions, ensuring strict linear chain extension. Furthermore, the lipophilic methyl groups drastically enhance the solubility of the resulting macromonomer in non-polar solvents (like chloroform or toluene), which is an absolute prerequisite for maximizing the association constant ( Ka ) of the hydrogen bonds[4].

Logical Relationship: The DAD-ADA Assembly Pathway

The supramolecular polymerization process relies on the spontaneous, recognition-controlled polyassociation of heterocomplementary monomers[2].

Figure 1: Logical relationship of the DAD-ADA complementary hydrogen-bonding network driving supramolecular polymerization.

Quantitative Benchmarking: Binding Affinities

The mechanical integrity of a supramolecular polymer is directly proportional to the binding constant ( Ka ) of its constituent motifs. DADMP-Thymine interactions occupy a "Goldilocks" zone: they are strong enough to form robust materials at room temperature, yet dynamic enough to allow for rapid self-healing upon mechanical damage[5].

Table 1: Comparison of Hydrogen-Bonding Motifs in Supramolecular Polymers

| Hydrogen Bonding Motif | Interaction Type | Typical Binding Constant ( Ka ) in CHCl3 | Characteristics & Polymer Application |

| Pyridine - Carboxylic Acid | D-A (Single) | 101−102M−1 | Weak; requires high concentrations or low temperatures for effective polymerization. |

| DADMP - Thymine / Uracil | DAD - ADA (Triple) | 102−105M−1 [5] | Moderate-to-strong; ideal for highly dynamic, self-healing elastomers and hybrid dynamers. |

| Ureidopyrimidinone (UPy) | DDAA - AADD (Quadruple) | >107M−1 [5] | Very strong; forms rigid, high-molecular-weight polymers with slower exchange dynamics. |

Experimental Protocols

The following protocols outline the synthesis of a DADMP-end-capped prepolymer and its subsequent self-assembly into a supramolecular network. These methods are designed to be self-validating , ensuring that researchers can definitively confirm the success of each step.

Protocol A: Synthesis of DADMP-Terminated Polyurethane Prepolymer

Causality: Polyurethanes are ideal backbones due to their tunable glass transition temperatures ( Tg ). By end-capping a soft polyether backbone with DADMP, we create a telechelic macromonomer capable of non-covalent chain extension.

Reagents:

-

Poly(tetramethylene ether) glycol (PTMEG, Mn≈2000 )

-

Isophorone diisocyanate (IPDI)

-

3,5-Dimethylpyridine-2,6-diamine (DADMP)

-

Dibutyltin dilaurate (DBTDL, catalyst)

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Prepolymerization: Dissolve 1 eq of dehydrated PTMEG in anhydrous THF under an argon atmosphere. Add 2.05 eq of IPDI and 0.1 wt% DBTDL. Stir at 60°C for 4 hours.

-

Validation: Monitor the reaction via FTIR. The disappearance of the broad -OH stretch (~3300 cm−1 ) and the appearance of a strong -NCO stretch (~2270 cm−1 ) confirms the formation of the isocyanate-terminated prepolymer.

-

-

DADMP End-Capping: Cool the reaction to room temperature. Dissolve 2.1 eq of DADMP in anhydrous THF and add it dropwise to the prepolymer solution. Stir at 40°C for 12 hours.

-

Causality: The primary amines of DADMP react with the terminal isocyanates to form urea linkages. The 3,5-dimethyl groups on DADMP prevent cross-linking side reactions, ensuring the polymer remains strictly linear.

-

-

Purification: Precipitate the resulting polymer solution into an excess of cold methanol. The unreacted DADMP will remain in solution, while the functionalized polymer precipitates. Filter and dry under vacuum at 40°C for 24 hours.

Protocol B: Reversible Supramolecular Polymerization

Causality: Supramolecular assembly must be conducted in non-competitive solvents. Protic solvents (like water or alcohols) will competitively hydrogen-bond with the DAD/ADA motifs, quenching the polymerization[6].

Step-by-Step Methodology:

-

Solution Assembly: Prepare a 10 wt% solution of the DADMP-terminated polymer in anhydrous Chloroform ( CHCl3 ). In a separate vial, prepare a 10 wt% solution of a complementary Thymine-terminated polymer (synthesized via similar methods) in CHCl3 .

-

Network Formation: Mix the two solutions in a strict 1:1 molar ratio of end-groups. Stir gently for 1 hour at room temperature. A noticeable increase in solution viscosity will occur, indicating the formation of the extended supramolecular network.

-

Film Casting: Pour the mixture into a Teflon mold and allow the CHCl3 to evaporate slowly over 48 hours in a solvent-rich atmosphere to prevent kinetic trapping.

-

Self-Validation (1H NMR Titration): To prove the network is held together specifically by DAD-ADA interactions, perform a 1H NMR titration in CDCl3 .

-

Validation Marker: The imide proton (-NH) of the thymine unit typically resonates around 8.0 ppm in its unassociated state. Upon complexation with DADMP, this proton is heavily deshielded by the hydrogen bond, shifting downfield to >9.0 ppm[4]. Tracking this shift confirms successful supramolecular coupling.

-

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for the synthesis and validation of a DADMP-based supramolecular polymer.

Sources

- 1. 20.210.105.67 [20.210.105.67]

- 2. connectsci.au [connectsci.au]

- 3. 3,5-dimethylpyridine-2,6-diamine | CAS#:90008-32-5 | Chemsrc [chemsrc.com]

- 4. Smart emissive hybrid dynamer and nanocomposite made of complementary organic and inorganic emitters combined via a supramolecular Janus synthon - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01043D [pubs.rsc.org]

- 5. Advances in self-healing supramolecular soft materials and nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Using 3,5-Dimethylpyridine-2,6-diamine as a bidentate ligand in catalysis

Initiating Initial Research

I'm starting with broad Google searches to establish a foundation on 3,5-Dimethylpyridine-2,6-diamine. I'm focusing on synthesis methods and its role as a bidentate ligand in catalysis. Then, I will delve into specific catalytic applications, paying close attention to the reactions facilitated and the metals employed with this ligand.

Expanding Search Parameters

I'm now expanding my search parameters, aiming to hone in on specific catalytic applications. I'm focusing on the reactions facilitated, the metals involved, and the underlying mechanistic details. I'll also be gathering experimental protocols and characterization data. My next step will be to dive into the synthesis and characterization of relevant metal complexes.

Defining Scope and Structure

I'm now clarifying the scope and structure for the guide on 3,5-Dimethylpyridine-2,6-diamine. I'm focusing on defining the guide's autonomous structure, emphasizing scientific integrity, and compiling in-text citations with a comprehensive reference list. I'm also planning to create visual elements like Graphviz diagrams and summary tables for the guide. This is all in preparation for acting as a Senior Application Scientist.

Refining Data Gathering

I'm now zeroing in on metal complex synthesis and characterization, focusing on spectroscopic data, X-ray structures, and stability studies. I'm also comparing this ligand to others in similar reactions, and examining benchmarking data. The structure will begin with a ligand introduction, followed by synthesis and characterization sections, and ending with catalytic protocols.

Defining Guide Structure

I am now structuring the guide, starting with Google searches for foundational information on the ligand's properties. I will create a guide with an abstract, an introduction to the ligand, and a synthesis and characterization section. I'm prioritizing thorough searches for specific catalytic applications and synthesis of the metal-ligand complexes, followed by comparative studies to provide context. The guide will include tables, diagrams, and citations.

Initiating Broad Research

I'm now starting with broad Google searches to establish a base of knowledge on the ligand's synthesis and catalytic role. I'm focusing on its bidentate nature, then moving toward specific applications, reactions, and the metals involved. I'm collecting experimental protocols and characterization data.

Refining Research Focus

I'm now zeroing in on specific catalytic applications, metal complexes, and benchmarking data. I'm gathering spectroscopic data, X-ray structures, and stability studies for the metal complexes. The guide's structure will begin with ligand introduction, followed by synthesis and characterization of metal complexes, and end with detailed catalytic protocols.

Planning Application Guide

I'm now structuring the guide. I'm prioritizing thorough searches for the ligand's properties and specific catalytic applications, including metal-ligand complexes. I will create a guide with an abstract, introduction, synthesis, characterization, and applications section with citations. I'm planning tables and diagrams.

Developing Research Strategy

I'm developing a research strategy to create the application guide. I will use Google to find general and specific information. I need to gather synthesis, spectroscopic, and mechanistic information. Then, I'll structure a guide with an introduction, synthesis, characterization, and applications sections with detailed protocols. I will create diagrams and tables.

I'm now focusing on a detailed plan. I will perform Google searches to gather information on the ligand and complex synthesis, and catalytic applications. The guide will include ligand synthesis, metal complex synthesis, characterization data, and catalytic applications. I will structure the guide with a specific focus on scientific integrity, citations, and visualizations. I am starting with a Google search.

I will start by doing comprehensive Google searches for information on the ligand, covering its synthesis, coordination chemistry, and catalytic applications. I will then narrow the search to specific catalytic reactions, looking at reaction conditions and yields. Then, I will focus on mechanistic studies and the synthesis of metal complexes, along with characterization data. Finally, I will identify and evaluate comparative studies.

Initiating Focused Research

I'm now starting a comprehensive Google search to identify and evaluate comparative studies of the ligand's performance against other bidentate ligands in similar catalytic reactions. I'm focusing on spectroscopic and X-ray data for metal complexes. I will collect information on synthesis, characterization, and catalytic applications.

\n\n I'm now expanding my search to synthesize the ligand's metal complexes and look at their properties. I'll include information on characterization techniques (NMR, IR, X-ray). I'm looking into detailed experimental protocols for catalytic applications, while considering various substrates, yields, and reaction times for the guide. This includes creating diagrams for workflows.

Refining Catalytic Application Search

I'm expanding my search to synthesize the ligand's metal complexes. I am considering spectroscopic data, X-ray structures, and stability studies. I'm focusing on various substrates, yields, and reaction times for the guide. Also, I am going to create diagrams for workflows. This will help with creating experimental protocols for catalytic applications.

Application Note: Protocol for the Synthesis of Bis-Schiff Base Ligands via Condensation of 3,5-Dimethylpyridine-2,6-diamine

Introduction & Mechanistic Insights

Schiff bases (azomethines) derived from 2,6-diaminopyridines are highly valued in coordination chemistry, materials science, and drug development due to their robust chelating properties and biological activities, including antimicrobial and anticancer profiles[1][2].

The use of 3,5-dimethylpyridine-2,6-diamine as a precursor introduces unique electronic and steric dynamics to the standard Schiff base condensation reaction. The methyl groups at the 3 and 5 positions exert a positive inductive (+I) effect, which increases the electron density on the pyridine ring. This electronic enrichment enhances the nucleophilicity of the 2,6-amino groups, facilitating the initial attack on the target aldehyde. However, the localized steric hindrance provided by these methyl groups requires optimized thermodynamic control (extended reflux) to drive the reaction to completion[3].

Causality of the Reaction Design

-

Acid Catalysis: The condensation between a primary amine and an aldehyde requires the activation of the carbonyl carbon. A catalytic amount of glacial acetic acid (or a green alternative like lemon juice) protonates the carbonyl oxygen, increasing its electrophilicity[2]. This is critical for overcoming the steric bulk of the 3,5-dimethyl groups.

-

Solvent Selection: Absolute ethanol is the solvent of choice. It completely dissolves the starting materials at reflux temperatures (60–70 °C) but acts as an anti-solvent for the highly conjugated, rigid bis-Schiff base product at room temperature. This differential solubility drives the spontaneous precipitation of the product, pushing the equilibrium forward via Le Chatelier's principle[1].

-

Dehydration: The intermediate carbinolamine undergoes acid-catalyzed dehydration to form the thermodynamically stable C=N double bond[4].

Reaction pathway from 3,5-dimethylpyridine-2,6-diamine to metal complex.

Materials and Reagents

| Reagent | Role | Equivalents | Amount (for 10 mmol scale) |

| 3,5-Dimethylpyridine-2,6-diamine | Primary Nucleophile | 1.0 eq | 1.37 g (10 mmol) |

| Salicylaldehyde (or equivalent) | Electrophile | 2.0 eq | 2.44 g (20 mmol) |

| Absolute Ethanol | Solvent / Anti-solvent | N/A | 25 mL total |

| Glacial Acetic Acid | Acid Catalyst | Catalytic | 3–5 drops |

| Diethyl Ether | Washing Solvent | N/A | 10 mL |

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Bis-Schiff Base Ligand

This protocol is designed as a self-validating system; visual and chromatographic cues are embedded to ensure success at each step.

-

Reagent Preparation: In a clean, dry 50 mL round-bottom flask, dissolve 10 mmol of 3,5-dimethylpyridine-2,6-diamine in 15 mL of absolute ethanol. Stir magnetically until a clear solution is achieved.

-

Aldehyde Addition: In a separate beaker, dissolve 20 mmol of salicylaldehyde in 10 mL of absolute ethanol. Add this solution dropwise to the diamine solution over 10–15 minutes[4].

-

Causality: Dropwise addition prevents the formation of mono-Schiff base aggregates and ensures a high local concentration of the diamine, favoring symmetric bis-condensation.

-

-

Catalysis: Add 3–5 drops of glacial acetic acid to the stirring mixture[5].

-

Reflux & Thermodynamic Control: Equip the flask with a reflux condenser. Heat the mixture in an oil bath at 70 °C for 5–6 hours.

-

Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize the precipitation of the Schiff base.

-

Isolation & Purification: Filter the precipitated solid under vacuum using a Büchner funnel. Wash the filter cake with cold absolute ethanol (3 × 5 mL) to remove unreacted starting materials, followed by a final wash with diethyl ether to facilitate rapid drying. Dry the product in a vacuum desiccator overnight.

Phase 2: Transition Metal Complexation (Optional)

Schiff bases derived from 2,6-diaminopyridines are excellent tetradentate (N2O2) or bidentate ligands depending on the aldehyde used[4].

-

Dissolve 5 mmol of the synthesized bis-Schiff base in 20 mL of hot methanol or a Methanol/DMF blend.

-

Gradually add a methanolic solution containing 5 mmol of the desired transition metal salt (e.g., CuCl₂·2H₂O or Co(CH₃COO)₂·4H₂O)[1][4].

-

Reflux the mixture for 3–4 hours.

-

Cool the reaction mass and pour it into ice-cold water (if DMF was used) or simply filter the resulting precipitate directly[2].

Step-by-step experimental workflow for Schiff base synthesis and purification.

Data Presentation & Validation

To ensure experimental trustworthiness, the reaction conditions and resulting analytical signatures must be rigorously verified. Table 1 summarizes the optimization parameters for the condensation reaction, while Table 2 provides the self-validating spectroscopic markers required to confirm successful synthesis.

Table 1: Optimization of Condensation Parameters

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Observation / Causality |

| Methanol | None | 65 | 12 | < 30 | Incomplete reaction due to lack of electrophilic activation. |

| Ethanol | Acetic Acid | 70 | 5–6 | 85–90 | Optimal precipitation; balanced solubility profile[1]. |

| Ethanol | Lemon Juice | 70 | 4–5 | 80–85 | Viable green chemistry alternative[2]. |

Table 2: Spectroscopic Validation (Self-Validating System)

| Functional Group | Analytical Technique | Expected Signal | Diagnostic Significance |

| Primary Amine (-NH₂) | FT-IR | Disappearance at 3300–3450 cm⁻¹ | Confirms total consumption of the diamine precursor. |

| Azomethine (C=N) | FT-IR | New strong peak at 1600–1620 cm⁻¹ | Definitive proof of Schiff base formation[3]. |

| Azomethine Proton | ¹H NMR (DMSO-d₆) | Singlet at δ 8.5 – 9.0 ppm | Validates the electronic environment of the C=N bond. |

| Methyl Protons | ¹H NMR (DMSO-d₆) | Singlet at δ 2.2 – 2.5 ppm | Confirms the intact 3,5-dimethyl groups on the pyridine ring. |

References

1.[1] Schiff Base Derived from 2, 6 - Diaminopyridine and Benzaldehyde and its Co(II), Ni(II) and Cu(II) Complexes: Synthesis, Characterization and Antimicrobial Screening Source: Nigerian Research Journal of Chemical Sciences (unn.edu.ng) URL:

2.[5] Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine as Promising Photosensitizers Source: International Journal of Organic Chemistry (scirp.org) URL:

3.[3] Green Synthesis of New Tetra Schiff Bases and Bis-Azo Bis-Schiff Bases Derived from 2,6-Diaminopyridine as Promising Photosensitizers (Full Text) Source: zodml.org URL:

4.[4] Synthesis and characterization of some transition metal complexes with Schiff base derived from 2,6-diaminopyridine Source: Bulletin of the Chemical Society of Ethiopia (researchgate.net) URL:

5.[2] Design and Bio Evaluation of Schiff Base and Their Metal Complexes: A Green Route to Potential Anticancer Agents Source: ACS Omega (acs.org) URL:

Sources

NMR spectroscopy preparation methods for 3,5-Dimethylpyridine-2,6-diamine analysis

An in-depth analysis of 3,5-Dimethylpyridine-2,6-diamine, a key building block in pharmaceutical and material sciences, necessitates unambiguous structural confirmation and purity assessment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for this purpose, offering detailed insights into molecular structure and quantitative precision. However, the quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed framework for the preparation of 3,5-Dimethylpyridine-2,6-diamine samples for ¹H and ¹³C NMR analysis. Moving beyond a simple recitation of steps, this document elucidates the causality behind methodological choices, ensuring the acquisition of high-resolution, reproducible spectra. We will explore foundational principles, strategic solvent selection, concentration optimization, and provide detailed protocols for both standard and advanced NMR experiments, including quantitative NMR (qNMR) and two-dimensional (2D) techniques.

Foundational Principles for High-Quality NMR Spectra

The ultimate goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[1] Failure to meet these criteria is the most common source of poor-quality NMR data.

-

Homogeneity and Dissolution: The sample must be fully dissolved. Any suspended solid particles will not be detected in a solution-state NMR spectrum but will severely disrupt the magnetic field homogeneity (B₀).[2] This disruption prevents effective "shimming" of the magnetic field, resulting in broad, distorted peaks and a loss of spectral resolution, which can obscure fine details like coupling constants.[1]

-

Purity and Contaminants: Particulate matter, such as dust or undissolved analyte, must be removed. Filtration through a glass wool plug during transfer to the NMR tube is a critical step.[3] Furthermore, paramagnetic impurities (e.g., transition metal ions like Fe³⁺ or Cu²⁺) are particularly detrimental, causing significant line broadening and potentially rendering a spectrum unusable.[1] Using high-purity solvents and clean glassware is essential to avoid such contamination.

Strategic Selection of Deuterated Solvents

Deuterated solvents are indispensable for modern NMR spectroscopy. In these solvents, hydrogen atoms (¹H) are replaced with their isotope, deuterium (²H). This is critical for two primary reasons:

-

Signal Elimination: It prevents the intense signal from the solvent's protons from overwhelming the much weaker signals from the analyte.[4][5][6]

-

Field-Frequency Lock: The deuterium signal provides a stable reference frequency that the spectrometer uses to compensate for any drift in the magnetic field, ensuring the stability and accuracy of chemical shift measurements throughout the experiment.[5][6]

For 3,5-Dimethylpyridine-2,6-diamine, which possesses both a nonpolar aromatic ring and two polar, hydrogen-bonding amine groups, solvent selection requires careful consideration of solubility.

Recommended Solvents:

-

Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for its ability to dissolve a wide range of polar and nonpolar compounds. Its high boiling point makes it less volatile but also more difficult to remove if sample recovery is needed.[7] The amine (N-H) protons are less likely to undergo rapid exchange in DMSO-d₆, often resulting in sharper signals compared to protic solvents.

-

Methanol-d₄ (CD₃OD): A polar, protic solvent that is effective at dissolving polar compounds and molecules capable of hydrogen bonding.[1] A key feature is that it will facilitate the rapid exchange of the analyte's labile N-H protons with deuterium. This causes the N-H signals to disappear from the ¹H spectrum, a useful technique for confirming their assignment.

-

Chloroform-d (CDCl₃): The most common NMR solvent, it is effective for many organic compounds.[6][7] However, its polarity is lower, and it may not be sufficient to fully dissolve the diamine at higher concentrations. It's also important to note that CDCl₃ can be slightly acidic, which could potentially protonate the basic amine groups, altering the chemical shifts.[3][8]

Table 1: Properties of Recommended Deuterated Solvents for Analysis

| Solvent | Formula | Residual ¹H Shift (ppm) | ¹³C Shift (ppm) | Boiling Point (°C) | Key Characteristics |

| DMSO-d₆ | (CD₃)₂SO | 2.50 (quintet) | 39.51 (septet) | 189 | Highly polar; excellent solvating power; minimizes N-H exchange. |

| Methanol-d₄ | CD₃OD | 3.31 (quintet), 4.87 (singlet, OH) | 49.15 (septet) | 65 | Polar, protic; useful for D₂O exchange studies.[1] |

| Chloroform-d | CDCl₃ | 7.26 (singlet) | 77.23 (triplet) | 61 | Medium polarity; widely used but can be acidic.[6] |

Data compiled from various sources.[9][10][11] Chemical shifts can vary slightly with temperature and concentration.

Optimizing Sample Concentration

The amount of analyte used is a balance between achieving a sufficient signal-to-noise ratio (S/N) and avoiding problems associated with high concentrations.[2] Overly concentrated samples can increase solution viscosity, leading to broader spectral lines and making the magnetic field difficult to shim.[2]

Table 2: Recommended Sample Concentrations for NMR Experiments

| NMR Experiment | Analyte Mass (mg) | Solvent Volume (mL) | Resulting Concentration (approx. mM) | Rationale |

| ¹H NMR (Routine) | 5-10 mg | 0.6 - 0.7 mL | 68 - 136 mM | Provides excellent S/N for structural confirmation in minutes.[1][2][12] |

| ¹³C NMR | 20-50 mg | 0.6 - 0.7 mL | 272 - 680 mM | Higher concentration is needed to overcome the low natural abundance and sensitivity of the ¹³C nucleus.[1][2][12] |

| 2D NMR (COSY, HSQC) | 20-50 mg | 0.6 - 0.7 mL | 272 - 680 mM | Similar to ¹³C NMR, requires higher concentration for sensitivity, especially for correlation experiments. |

| qNMR | 10-20 mg | 0.6 - 0.7 mL | 136 - 272 mM | A moderate concentration is used to ensure complete solubilization of both analyte and internal standard while maintaining good S/N for accurate integration.[13] |

Calculations based on the molecular weight of 3,5-Dimethylpyridine-2,6-diamine (137.18 g/mol ).

Protocols for NMR Sample Preparation

Standard ¹H and ¹³C NMR Sample Preparation Workflow

This protocol outlines the standard procedure for preparing a high-quality sample for routine analysis.

Caption: Standard workflow for NMR sample preparation.

Detailed Step-by-Step Protocol:

-

Weighing: Accurately weigh the desired amount of 3,5-Dimethylpyridine-2,6-diamine (refer to Table 2) into a clean, dry glass vial.

-

Solvent Addition: Add approximately 0.7 mL of the chosen deuterated solvent to the vial.

-

Dissolution: Cap the vial and mix thoroughly using a vortex mixer or sonicator until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulate matter remains.[14]

-

Filtration and Transfer: Take a clean Pasteur pipette and tightly pack a small plug of glass wool into the narrow tip. Use this pipette to transfer the sample solution from the vial into a high-quality 5 mm NMR tube. This step is crucial for removing any microparticulates.

-

Volume Adjustment: Ensure the final height of the liquid in the NMR tube is between 4 and 5 cm (approximately 0.6 mL).[1][12] This height ensures the sample properly fills the detection region of the NMR probe coil.

-

Capping and Mixing: Securely cap the NMR tube. Invert the tube several times to ensure the final solution is homogeneous.

-

Cleaning: Wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any dust and fingerprints before inserting it into the spectrometer.

Protocol for Identifying Amine (N-H) Protons

The protons on the amine groups of 3,5-Dimethylpyridine-2,6-diamine are "exchangeable." This means they can chemically exchange with other labile protons (like water) or deuterium. This often leads to broad signals in the ¹H NMR spectrum, and their chemical shift can be highly dependent on concentration, temperature, and solvent.[15][16] A D₂O shake experiment is a definitive method to identify these peaks.[15]

Protocol: D₂O Shake Experiment

-

Acquire a standard ¹H NMR spectrum of the sample following the protocol in section 4.1.

-

Remove the NMR tube from the spectrometer.

-

Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

-

Cap the tube and shake gently for about 30 seconds to mix.

-

Re-acquire the ¹H NMR spectrum.

-

Analysis: Compare the two spectra. The signals corresponding to the N-H protons will have disappeared or significantly decreased in intensity in the second spectrum due to their exchange with deuterium from the D₂O.[16]

Advanced Preparations: Quantitative and 2D NMR

Quantitative NMR (qNMR) Sample Preparation

qNMR is a powerful technique for determining the precise purity or concentration of a substance. It relies on comparing the integrated signal area of an analyte peak to that of a certified internal standard of known mass and purity.[1][13]

Key Principles for qNMR Preparation:

-

Accurate Weighing: Use a high-precision analytical balance (readability of 0.01 mg or better) for both the analyte and the internal standard.[13]

-

Internal Standard Selection: The ideal internal standard must:

Recommended Internal Standards for 3,5-Dimethylpyridine-2,6-diamine:

-

1,4-Dinitrobenzene: Provides a sharp singlet in the aromatic region (around 8.4 ppm in DMSO-d₆), typically clear of other signals. It is stable and crystalline.[18][19]

-

Dimethyl terephthalate: Offers two singlets, one for the methyl groups (~3.9 ppm in DMSO-d₆) and one for the aromatic protons (~8.1 ppm in DMSO-d₆), providing flexibility.[18]

Caption: Logical workflow for quantitative NMR (qNMR) analysis.

Protocol for qNMR Sample Preparation:

-

Precisely weigh 15-20 mg of the internal standard into a clean vial. Record the exact mass.

-

Precisely weigh 15-20 mg of 3,5-Dimethylpyridine-2,6-diamine into the same vial. Record the exact mass. Aim for a molar ratio between the standard and analyte that is close to 1:1 to ensure comparable signal intensities.[13]

-

Follow steps 2 through 7 from the standard preparation protocol (Section 4.1) to dissolve the mixture and transfer it to an NMR tube. Ensure both components are fully dissolved.

Sample Preparation for 2D NMR

Two-dimensional NMR experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for the complete and unambiguous assignment of all proton and carbon signals in the molecule.[20][21]

-

COSY reveals which protons are coupled to each other (typically through 2-3 bonds).

-

HSQC shows which protons are directly attached to which carbon atoms.

Sample preparation for 2D NMR follows the same protocol as for standard ¹³C NMR (Section 4.1), as a higher concentration is required to achieve adequate sensitivity within a reasonable experiment time.[20] It is imperative that the sample is perfectly homogeneous and free of any solid particles to ensure the high spectral quality needed for these more sensitive experiments.

Troubleshooting Common Sample Preparation Issues

Table 3: Problem Solving Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Broad, distorted peaks (poor lineshape) | 1. Undissolved particulate matter.2. Overly concentrated sample.3. Paramagnetic impurities.4. Poor quality NMR tube. | 1. Re-filter the sample through a tight glass wool plug.2. Dilute the sample or prepare a new, less concentrated one.[2]3. Use high-purity solvents and meticulously clean glassware.4. Use a high-quality NMR tube rated for the spectrometer's field strength.[8] |

| Low signal-to-noise (S/N) ratio | 1. Sample is too dilute.2. Insufficient number of scans. | 1. Prepare a more concentrated sample (see Table 2).2. Increase the number of scans during data acquisition. |

| Unexpected peaks in the spectrum | 1. Contaminated solvent or glassware.2. Residual protonated solvent from sample synthesis.3. Grease from joints or septa. | 1. Use fresh, high-purity deuterated solvent and clean tubes.2. Ensure the analyte is thoroughly dried under high vacuum before preparation.3. Avoid using grease; if unavoidable, use deuterated grease. |

| N-H proton signal is missing or very broad | 1. Rapid chemical exchange with residual water or a protic solvent. | 1. This is expected, especially in protic solvents like CD₃OD. Use DMSO-d₆ to slow exchange. Confirm by performing a D₂O shake experiment. |

Conclusion

The successful NMR analysis of 3,5-Dimethylpyridine-2,6-diamine hinges on a methodical and well-considered approach to sample preparation. By understanding the principles behind solvent selection, concentration optimization, and proper handling techniques, researchers can avoid common pitfalls and generate high-quality, interpretable, and reliable data. The protocols provided herein serve as a robust foundation for both routine structural verification and advanced quantitative assessment, empowering scientists in drug discovery and chemical research to confidently characterize this important molecular scaffold.

References

- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.

- CIL. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.

- ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR.

- Unknown. (n.d.). NMR sample preparation guidelines.

- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010, September 5). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Magnetic Resonance in Chemistry.

- Unknown. (n.d.). Sample Preparation. University of Wisconsin-Madison.

- Unknown. (2011, February 16). NMR Sample Preparation Guidelines.

- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.

- Unknown. (2017, November). Quantitative NMR Spectroscopy.

- Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).

- Sigma-Aldrich. (n.d.). NMR Deuterated Solvent Properties Reference Chart.

- Mestrelab Research. (2025, April 13). qNMR Purity Recipe Book (1 - Sample Preparation).

- Unknown. (2025, June 20). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. RSC Publishing.

- Nanalysis. (2021, February 23). Deuterated Solvents.

- JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Applications Notes.

- OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Organic Chemistry.

- Unknown. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.

- University of Illinois. (n.d.). Internal Standards.

- University of Ottawa. (n.d.). NMR Sample Preparation.

- Benchchem. (n.d.). An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2,6-divinylpyridine.

- University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry.

- Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.

- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.

- Wiper, D. C., et al. (n.d.). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. PMC.

- Unknown. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy.

- University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data.

- Elyashberg, M., et al. (2004, September 15). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Magnetic Resonance.

- BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery.

- Clark, D. A., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

Sources

- 1. organomation.com [organomation.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To [chem.rochester.edu]

- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 5. myuchem.com [myuchem.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 8. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 9. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.cn]

- 10. labs.chem.byu.edu [labs.chem.byu.edu]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. emerypharma.com [emerypharma.com]

- 14. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]

- 15. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Survey and qualification of internal standards for quantification by 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Internal standards for 1H NMR spectroscopy in concentrated sulfuric acid - Analyst (RSC Publishing) [pubs.rsc.org]

- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 21. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing recrystallization solvents for crude 3,5-Dimethylpyridine-2,6-diamine

Welcome to the Technical Support and Troubleshooting Portal for the purification of 3,5-Dimethylpyridine-2,6-diamine (CAS: 90008-32-5). As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic challenges associated with the recrystallization of this specific active pharmaceutical ingredient (API) intermediate.

This compound features a highly polar core (a pyridine ring and two primary amine groups capable of extensive hydrogen bonding) flanked by hydrophobic methyl groups at the 3 and 5 positions. This dual nature requires precise solvent selection to avoid kinetic traps like liquid-liquid phase separation (LLPS).

Part 1: Frequently Asked Questions & Troubleshooting

Q1: How do I select the optimal primary solvent for recrystallizing crude 3,5-Dimethylpyridine-2,6-diamine? A: The ideal solvent must balance the compound's highly polar hydrogen-bonding network with its hydrophobic methyl regions. Methyl tert-butyl ether (MtBE) is highly recommended as a primary solvent. MtBE provides an optimal polarity balance, allowing for high solubility near its boiling point (~55 °C) and low solubility at 0–5 °C. Empirical data demonstrates that recrystallization in MtBE affords the purified product with high yields (~88%) and a sharp, validated melting point of 160–161 °C[1]. When selecting alternative solvents, ensure the solvent can selectively dissolve the target compound at elevated temperatures while leaving impurities minimally soluble[2].

Q2: During cooling, my solution turns cloudy and forms a secondary liquid phase (an emulsion) instead of crystals. How do I fix this? A: Your system is experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known in process chemistry as "oiling out"[3]. This occurs when the solution's supersaturation trajectory crosses the spinodal curve before the solubility curve, causing the mixture to demix into a solute-rich oil phase and a solvent-rich phase[4]. Because the oil droplets act as excellent solvents for impurities, their spontaneous solidification will trap these impurities, resulting in a gummy, low-purity solid[5].

To mitigate oiling out, you must alter the crystallization kinetics:

-

Reduce Initial Concentration: Dilute the system to ensure the cooling trajectory stays within the metastable zone and avoids the miscibility gap[6].

-

Implement Seeding: Introduce 1–5% w/w of pure seed crystals just below the solubility temperature. Seeding bypasses the thermodynamic barrier for nucleation, promoting direct crystal growth and preventing LLPS[4].

-

Reduce Cooling Rate: Lower the cooling rate to 0.1–0.2 °C/min. This allows solute molecules sufficient time to integrate into the rigid crystal lattice rather than phase-separating into amorphous droplets[4].

Q3: How do I select an isolation and wash solvent that won't dissolve my purified crystals or cause impurity precipitation? A: The wash solvent must displace the mother liquor without dissolving the API or precipitating the impurities present in the residual liquor[7]. For MtBE recrystallizations, using pre-chilled MtBE (0–5 °C) or a more volatile, less polar miscible solvent (like cold heptane) is ideal. Ensure the wash solvent is completely miscible with the primary crystallization solvent to prevent agglomeration or secondary precipitation of impurities in the filter cake[7].

Part 2: Data Presentation & Process Matrices

Table 1: Solvent Selection & Physicochemical Matrix

| Solvent System | Role | Boiling Point (°C) | Polarity Index | Process Suitability for 3,5-Dimethylpyridine-2,6-diamine |

| MtBE | Primary | 55.2 | 2.5 | Optimal. High yield (~88%), sharp mp (160-161 °C). Good thermal gradient. |

| Ethanol | Primary | 78.4 | 5.2 | Good solubility, but requires an antisolvent (e.g., Heptane) to force high-yield nucleation. |

| Heptane | Antisolvent | 98.4 | 0.1 | Excellent antisolvent. Poor solubility for the diamine; forces precipitation when paired with EtOH. |

| Water | Co-solvent | 100.0 | 10.2 | High risk of oiling out (LLPS) if used in high ratios due to strong H-bonding with the diamine. |

Table 2: Troubleshooting Matrix for Crystallization Issues

| Observed Issue | Mechanistic Cause | Corrective Action (Causality-Driven) |

| Oiling Out (LLPS) | Supersaturation exceeds the metastable zone; spinodal decomposition occurs. | Dilute solution by 10-20%; reduce cooling rate to 0.1 °C/min; add seeds at cloud point. |

| Fine/Needle Agglomerates | Rapid, uncontrolled primary nucleation depleting supersaturation instantly. | Increase dissolution temperature; implement a slow, non-linear (cubic) cooling profile. |

| Discolored Crystals | Impurities trapped in the crystal lattice or precipitating from mother liquor. | Hot filtration through Celite before cooling; wash filter cake with pre-chilled, pure solvent. |

Part 3: Validated Experimental Protocols

Protocol 1: Standard MtBE Cooling Crystallization

This protocol is designed as a self-validating system to ensure thermodynamic control.

-